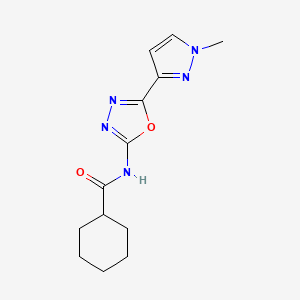

N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide

描述

属性

IUPAC Name |

N-[5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2/c1-18-8-7-10(17-18)12-15-16-13(20-12)14-11(19)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,14,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYJDLKQIXMZOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=NN=C(O2)NC(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide typically involves the formation of the pyrazole and oxadiazole rings followed by their coupling with a cyclohexanecarboxamide moiety. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring . The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones . The final coupling step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .

化学反应分析

Types of Reactions

N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole and oxadiazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

科学研究应用

N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide has been explored for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

作用机制

The mechanism of action of N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to changes in cellular pathways and biological responses .

相似化合物的比较

Structural and Physicochemical Comparisons

Key Observations :

- Structural Diversity: BK50755 distinguishes itself with a cyclohexane group, enhancing lipophilicity compared to the aryl-rich LMM5/LMM11 and the dichlorophenyl/cyano-substituted 3a.

- Synthetic Accessibility : While BK50755 is commercially synthesized (method undisclosed), compounds like 3a–3p are synthesized via EDCI/HOBt-mediated coupling, yielding 62–71% .

- Thermal Stability : The melting points of 3a–3p (123–183°C) suggest higher crystalline stability than BK50755, for which data is unavailable .

生物活性

N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a cyclohexanecarboxamide moiety linked to a 1,3,4-oxadiazole and a pyrazole ring. The molecular formula is , with a molecular weight of 270.32 g/mol.

Structural Formula

The biological activities of this compound are primarily attributed to its interaction with various biological targets:

- Antitumor Activity : Research indicates that compounds containing pyrazole and oxadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

- Antimicrobial Properties : Preliminary studies suggest that this compound has potential antimicrobial activity against certain bacterial strains, although specific data on its efficacy is limited.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of similar compounds:

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit cell growth in various cancer cell lines. For example, one study showed that a related oxadiazole derivative reduced viability in the A549 lung cancer cell line by 50% at a concentration of 10 µM after 48 hours of exposure.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profile is crucial for assessing the safety and efficacy of this compound:

- Absorption : The compound is expected to be well absorbed due to its lipophilic nature.

- Distribution : It may distribute widely in tissues due to its ability to cross cellular membranes.

- Metabolism : Potential metabolic pathways include cytochrome P450-mediated oxidation.

- Excretion : Primarily excreted via renal pathways.

Safety Profile

Toxicological assessments reveal that while some derivatives exhibit low toxicity at therapeutic doses, further studies are required to establish a comprehensive safety profile.

常见问题

Q. What synthetic methodologies are recommended for synthesizing N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide?

- Methodological Answer : The synthesis involves multi-step reactions starting with pyrazole and oxadiazole ring formation. A general approach includes:

Cyclocondensation : Reacting 1-methyl-1H-pyrazole-3-carbohydrazide with a cyclohexanecarboxamide derivative in the presence of a coupling agent (e.g., POCl₃ or CDI).

Oxadiazole Formation : Cyclization of the intermediate using dehydrating agents (e.g., H₂SO₄ or polyphosphoric acid) at 80–100°C for 4–6 hours .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol.

Q. How is structural confirmation achieved for this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

Q. What in vitro assays are suitable for initial biological evaluation?

- Methodological Answer : Prioritize enzyme inhibition and antimicrobial assays:

- Lipoxygenase (LOX) Inhibition : Incubate compound (0.1–100 µM) with LOX enzyme and linoleic acid substrate; measure hydroperoxide formation at 234 nm .

- Antimicrobial Testing : Use a microdilution assay against S. aureus (ATCC 43300) with MIC determination (IC₅₀ values reported for similar oxadiazoles: 8–32 µg/mL) .

- Cholinesterase Inhibition : Test against acetylcholinesterase (AChE) using Ellman’s method (IC₅₀ comparison with donepezil) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve oxadiazole ring formation yield?

- Methodological Answer : Conduct a Design of Experiments (DoE) approach:

- Validation : Confirm via LC-MS and ¹H NMR to detect unreacted intermediates.

Q. How to resolve discrepancies in biological activity data across studies?

- Methodological Answer : Address variability through:

Assay Standardization : Use identical enzyme batches (e.g., LOX from Sigma) and control compounds (e.g., NDGA for LOX inhibition) .

Purity Verification : Re-test compounds with HPLC purity <95% (e.g., repurify via preparative HPLC) .

Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. isopropyl pyrazole analogs show 2-fold activity difference) .

Q. What computational strategies predict the compound’s mechanism of action?

- Methodological Answer : Combine molecular docking and pharmacophore modeling:

- Molecular Docking : Use AutoDock Vina to simulate binding to LOX (PDB: 3V99). Pyrazole and oxadiazole moieties form H-bonds with Arg533 and Tyr181 (ΔG ≈ -9.2 kcal/mol) .

- PASS Program : Predict anticonvulsant (Pa = 0.712) and antimicrobial (Pa = 0.654) activities based on structural descriptors .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns (RMSD <2.0 Å indicates stable binding) .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results for oxadiazole derivatives?

- Methodological Answer : Factors causing discrepancies include:

- Cell Line Variability : Test in multiple lines (e.g., NCI-60 panel) to identify lineage-specific effects .

- Apoptosis vs. Necrosis : Use Annexin V/PI staining to distinguish mechanisms .

- ROS Modulation : Measure intracellular ROS levels (e.g., DCFH-DA assay) to clarify pro-/antioxidant roles .

Methodological Tables

Table 1 : Comparative Synthesis Yields of Oxadiazole Derivatives

| Substituent | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Methyl-pyrazole | PPA | DMF | 88 | |

| 1-Isopropyl-pyrazole | H₂SO₄ | THF | 72 |

Table 2 : Biological Activity of Analogous Compounds

| Compound | LOX IC₅₀ (µM) | Antimicrobial MIC (µg/mL) | Reference |

|---|---|---|---|

| N-(5-(4-Cl-phenyl)-oxadiazole) | 12.4 | 16 (S. aureus) | |

| N-(5-(3,4-diOMe-phenyl)-oxadiazole) | 8.9 | 32 (E. coli) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。